molecular formula C6H4N4O B13120335 N-(2-Cyanopyrimidin-5-yl)formamide

N-(2-Cyanopyrimidin-5-yl)formamide

Cat. No.: B13120335
M. Wt: 148.12 g/mol
InChI Key: VBSQLSMUSVYUKW-UHFFFAOYSA-N
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Description

N-(2-Cyanopyrimidin-5-yl)formamide (CAS 56621-88-6) is a valuable chemical intermediate in organic synthesis and medicinal chemistry, with a molecular formula of C6H4N4O and a molecular weight of 148.12 g/mol . This compound features a pyrimidine ring core functionalized with both a cyano group and a formamide moiety, making it a versatile building block for the construction of more complex molecules. Its primary research value lies in its role as a key precursor in the development of novel linkers for the regioselective macrocyclization of phage-displayed peptides . The electron-deficient nitrile on the pyrimidine ring is highly activated, enabling selective condensation reactions with N-terminal cysteine residues on peptides to form stable thiazolidine adducts . This specific reactivity is harnessed to create constrained macrocyclic peptides, which are of significant interest in drug discovery due to their enhanced stability and binding affinity compared to their linear counterparts. The formamide group provides a handle for further synthetic modification, allowing researchers to diversify the structures of these linkers. This compound is instrumental in the synthesis of specialized linkers like 2-chloro-N-(2-cyanopyrimidin-5-yl)acetamide (pCAmCP), which are used to identify potent macrocyclic peptide ligands for therapeutic targets . Chemical Properties (Predicted): • Molecular Formula: C6H4N4O • Molecular Weight: 148.12 g/mol • SMILES: c1c(cnc(n1)C#N)NC=O Research Applications: • Synthesis of macrocyclization linkers for phage display libraries . • Building block for nitrogen-rich heterocycles in medicinal chemistry. • Intermediate in the development of constrained peptide therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

N-(2-cyanopyrimidin-5-yl)formamide

InChI

InChI=1S/C6H4N4O/c7-1-6-8-2-5(3-9-6)10-4-11/h2-4H,(H,10,11)

InChI Key

VBSQLSMUSVYUKW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C#N)NC=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(2-Cyanopyrimidin-5-yl)formamide: Key Disconnections

A logical retrosynthetic analysis of this compound suggests two primary disconnection points, leading to readily available starting materials. The most straightforward disconnection is at the amide C-N bond, which simplifies the molecule into two key synthons: 5-amino-2-cyanopyrimidine and a formylating agent. This approach is synthetically feasible due to the numerous methods available for the formylation of amines.

A second, more complex disconnection involves the pyrimidine (B1678525) ring itself. This strategy would build the heterocyclic core in the final stages of the synthesis, potentially incorporating the formamide (B127407) or cyano functionalities during the cyclization process. This could involve, for example, the reaction of a three-carbon component with a formamide-containing amidine or a related precursor. While potentially more convergent, this approach requires careful design of the cyclization precursors to ensure correct regioselectivity and functional group compatibility.

Precursor Synthesis and Optimization

The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors. This section details the synthesis of the essential 2-cyanopyrimidine (B83486) and formamide building blocks.

Synthesis of 2-Cyanopyrimidine Derivatives

The 2-cyanopyrimidine core is a critical component, and its synthesis can be achieved through several established methods. One common route begins with a pre-functionalized pyrimidine ring. For instance, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) can be converted to the corresponding 2-cyanopyrimidine through a two-step process involving oxidation of the methylthio group to a sulfone, followed by displacement with a cyanide salt like potassium cyanide (KCN). google.com This method allows for the synthesis of various substituted 2-cyanopyrimidines by first modifying the 4 and 6 positions of the starting pyrimidine.

To circumvent the use of highly toxic cyanides, an alternative method starts from 2-methylpyrimidine. This approach involves a nitrosation reaction of the methyl group, followed by a dehydration reaction using a reagent like phosphorus oxychloride to furnish the 2-cyanopyrimidine. nih.gov This method offers a higher degree of safety in the synthetic process.

Table 1: Selected Methods for the Synthesis of 2-Cyanopyrimidine Derivatives

Starting MaterialReagentsProductKey Features
4,6-Dichloro-2-(methylthio)pyrimidine1. m-CPBA 2. KCN4,6-Dichloropyrimidine-2-carbonitrileAllows for further functionalization at C4 and C6.
2-Methylpyrimidine1. Sodium Nitrite 2. Phosphorus Oxychloride2-CyanopyrimidineAvoids the use of toxic cyanide reagents. nih.gov

Synthesis of Formamide and Its N-Substituted Variants

Formamide and its N-substituted derivatives are fundamental reagents in organic synthesis. The direct formylation of amines is a common method for preparing N-substituted formamides. A variety of formylating agents can be employed for this transformation. Formic acid is a readily available and cost-effective reagent that can be used to formylate amines, often with the aid of a dehydrating agent or under reflux conditions with azeotropic removal of water. nih.govscispace.com For instance, heating an amine with formic acid in a solvent like toluene (B28343) with a Dean-Stark trap can provide the corresponding formamide in high yield. scispace.com

Lewis acids, such as zinc chloride (ZnCl₂), have been shown to effectively catalyze the N-formylation of a wide range of amines with formic acid under solvent-free conditions. researchgate.net This method is advantageous due to its simplicity and the use of an inexpensive and environmentally friendly catalyst. researchgate.net Mechanochemical methods, involving ball-milling of an amine with formic acid and an additive like imidazole, also provide an efficient and solvent-free route to N-formamides. beilstein-journals.org

Enzymatic approaches have also been developed. For example, N-substituted formamide deformylase can catalyze the reverse reaction, synthesizing N-benzylformamide from benzylamine (B48309) and formate, although this typically requires high substrate concentrations. researchgate.net

Table 2: Methods for the Synthesis of N-Substituted Formamides

Amine SubstrateFormylating Agent/CatalystConditionsKey Features
Primary and Secondary AminesFormic AcidToluene, reflux with Dean-Stark trapPractical and high-yielding for various amines. scispace.com
Aryl and Alkyl AminesFormic Acid / ZnCl₂Solvent-free, heatingUtilizes an inexpensive and green catalyst. researchgate.net
Aromatic AminesFormic Acid / ImidazoleBall-millingSolvent-free, mechanochemical approach. beilstein-journals.org
BenzylamineFormate / N-substituted formamide deformylaseHigh substrate concentrationEnzymatic synthesis. researchgate.net

Direct Synthetic Approaches to this compound

The direct construction of this compound can be accomplished through condensation reactions that form the amide linkage or through cyclization reactions that build the pyrimidine ring with the necessary functionalities in place.

Condensation Reactions for Pyrimidine-Formamide Linkage Formation

The most direct route to this compound involves the condensation of 5-amino-2-cyanopyrimidine with a suitable formylating agent. A patent describes the formylation of aminopyrimidines by heating with aqueous formic acid. google.com This method can be applied to 5-amino-2-cyanopyrimidine to yield the desired product. The reaction conditions, such as temperature and the concentration of formic acid, would need to be optimized to achieve a high yield.

The reaction of 5-amino-2-cyanopyrimidine with formic acid can be facilitated by activating the formic acid. For example, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can promote the formation of the amide bond under milder conditions.

Cyclization Reactions Incorporating Formamide or Cyano Moieties

An alternative strategy involves constructing the pyrimidine ring in a manner that incorporates the cyano and formamide groups. For example, a cyclocondensation reaction could be employed. One could envision a reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) bearing a cyano group and a formamide-containing amidine. The cyclization would then directly yield a cyanopyrimidine with a formamido substituent.

A related approach involves the cyclization of a precursor that already contains the formamido group. For instance, a suitably substituted enamine or a related intermediate could undergo cyclization with a one-carbon synthon, such as formic acid or one of its derivatives, to form the pyrimidine ring. Research has shown that pyridopyrimidines can be synthesized through the cyclocondensation of dicarbonitriles with formic acid and sulfuric acid, demonstrating the feasibility of incorporating a one-carbon unit during heterocycle formation.

Multi-Component Reactions (MCRs) for this compound Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like the this compound scaffold from simple starting materials in a single step. nih.govdovepress.com This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate molecular diversity. dovepress.com MCRs reduce reaction time, save energy and materials, and are well-suited for creating intricate compounds. researchgate.net

The synthesis of pyrimidine derivatives, the core of the target molecule, can be achieved through various MCRs. For instance, a three-component coupling reaction catalyzed by zinc chloride can produce 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org Another example involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org This reaction proceeds via a sequence of condensation and dehydrogenation steps, showcasing high regioselectivity. acs.org

While direct MCRs for this compound are not extensively detailed in the provided results, the principles of MCRs are clearly applicable to the synthesis of its pyrimidine core. The general approach would involve the one-pot reaction of more than two starting materials to assemble the substituted pyrimidine ring. researchgate.net For example, a reaction could theoretically be designed involving a cyanide-containing building block, a formylating agent, and precursors for the pyrimidine ring. The development of such a specific MCR would be a significant advancement in the synthesis of this compound.

Advanced Synthetic Strategies and Process Optimization

Beyond traditional synthetic methods, advanced strategies are being employed to enhance the synthesis of this compound, focusing on catalytic efficiency, green chemistry, and scalability.

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the production of pyrimidine derivatives is no exception. Various catalytic systems have been developed to improve yield, selectivity, and reaction conditions.

Metal-Based Catalysis:

Iron Catalysis: An efficient method for the modular synthesis of various pyrimidine derivatives utilizes an in-situ prepared, recyclable iron(II)-complex. This method demonstrates broad functional group tolerance and proceeds with high regioselectivity. acs.org

Copper Catalysis: A copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diversely functionalized pyrimidines under basic conditions. organic-chemistry.org Another copper-catalyzed [3 + 3] annulation of amidines with saturated ketones also yields pyrimidines efficiently. organic-chemistry.org

Iridium Catalysis: As mentioned earlier, iridium-catalyzed MCRs offer a sustainable route to highly substituted pyrimidines from alcohols and amidines. acs.org

Organocatalysis: The use of small organic molecules as catalysts is a growing area in green chemistry. Acidic ionic liquids have been evaluated as organocatalysts for the one-pot, three-component synthesis of pyrimidine derivatives. researchgate.net

The following table summarizes some of the catalytic methods used in pyrimidine synthesis, which is central to producing this compound.

Catalyst TypeReactantsKey Features
Iron(II)-complexKetones, aldehydes, or esters with amidinesRecyclable catalyst, broad functional group tolerance, high regioselectivity. acs.org
CopperKetones with nitrilesFacile, general, and economical synthesis. organic-chemistry.org
Iridium-pincer complexAmidines and up to three different alcoholsSustainable, regioselective, forms multiple C-C and C-N bonds. acs.org
Zinc ChlorideEnamines, triethyl orthoformate, ammonium acetateSingle-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org

Microwave-Assisted and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rasayanjournal.co.inmdpi.comresearchgate.net These approaches prioritize the use of safer solvents, reduce energy consumption, and aim for high atom economy. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating.

In the context of pyrimidine synthesis, microwave-assisted methods have been successfully employed. For example, the synthesis of aminopyrimidine derivatives has been carried out efficiently using microwave irradiation. nanobioletters.com A novel and efficient synthesis of pyrimidines from β-formyl enamide involves a samarium chloride-catalyzed cyclization using urea (B33335) as an ammonia (B1221849) source under microwave irradiation. organic-chemistry.org The synthesis of aminotriazole-based N,N′-disubstituted formamidines, key intermediates for related heterocyclic systems, was achieved in just 10 minutes using microwave assistance, highlighting the speed and efficiency of this technique. nih.gov

Solvent-Free and Alternative Solvents: Efforts to reduce the use of hazardous organic solvents are a cornerstone of green chemistry. rasayanjournal.co.in

Solvent-free reactions: Performing reactions without a solvent, often using techniques like ball milling, can lead to cleaner processes and easier product isolation. researchgate.net

Green Solvents: The use of environmentally benign solvents like water or ionic liquids is another important strategy. rasayanjournal.co.in For instance, the synthesis of certain heterocyclic compounds has been achieved in water using microwave irradiation. nih.gov

Scale-Up Considerations and Process Chemistry Development

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of process chemistry. Key factors include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process, and the ease of purification.

For a compound like this compound, a scalable synthesis would likely favor a convergent approach, where key fragments are synthesized separately and then combined in the final steps. The use of robust and well-understood reactions is crucial. While no specific scale-up studies for this compound were found, general principles suggest that a process utilizing a catalytic, one-pot, or multi-component reaction would be highly desirable for industrial application due to its inherent efficiency. researchgate.net The development of a continuous flow process could also be a viable strategy for large-scale production, offering advantages in terms of safety, consistency, and automation.

Chemical Reactivity and Mechanistic Studies

Reactivity at the Formamide (B127407) Moiety

The formamide group (-NH-CHO) attached to the pyrimidine (B1678525) ring is a key site for several chemical reactions, including hydrolysis, amidation, decarbonylation, and N-alkylation/acylation.

Hydrolysis and Amidation Reactions of N-(2-Cyanopyrimidin-5-yl)formamide

Hydrolysis: The formamide linkage in this compound can undergo hydrolysis under both acidic and basic conditions to yield 5-aminopyrimidine-2-carbonitrile (B129666). The reaction involves the nucleophilic attack of water or hydroxide (B78521) ion on the formyl carbon, leading to the cleavage of the C-N bond. The stability of the resulting 5-aminopyrimidine-2-carbonitrile anion can influence the reaction rate. Studies on related aryl N-substituted formamides and carbamates show that the hydrolysis kinetics can be complex, often involving both spontaneous and base-catalyzed pathways. rsc.orgresearchgate.net For instance, the hydrolysis of tertiary sulfonylcarbamates, which are structurally related, proceeds through a rate-limiting formation of a tetrahedral intermediate upon nucleophilic attack. rsc.org

Amidation: The formamide moiety can also participate in amidation reactions, acting as an amine surrogate. While direct amidation by displacement of the formyl group is not a common pathway, related transformations highlight the versatility of formamides in amide bond formation. For example, formamides can be used in transition-metal-free amidation reactions of carboxylic acids, where they are activated by reagents like the sulfur trioxide pyridine (B92270) complex (SO3·py). oup.comoup.comelsevierpure.com In such cases, the formamide does not directly acylate another amine but rather participates in a more complex reaction sequence. Another approach involves the KCN-catalyzed amidation of methyl esters with formamides. taylorfrancis.com

A summary of representative amidation methods involving formamide derivatives is presented in Table 1.

Table 1: Examples of Amidation Reactions Utilizing Formamide Derivatives

Catalyst/Reagent Substrates Product Yield Reference
SO3·py Carboxylic acids and N,N-dialkyl formamides N,N-Dialkyl amides Good to high oup.comoup.com
KCN Methyl esters and formamide/N-methylformamide Primary/Secondary amides Not specified taylorfrancis.com

Decarbonylation and Other Eliminations

The formyl group of this compound can potentially be removed through decarbonylation reactions, which would also lead to the formation of 5-aminopyrimidine-2-carbonitrile. Catalytic decarbonylation of formamides, particularly N-aryl and N-alkenyl formamides, has been achieved under mild conditions using rare-earth metal catalysts such as La[N(TMS)2]3. oup.com This method is highly selective and avoids the harsh conditions typically required for formyl group removal, which is advantageous due to the high bond enthalpy of the C(acyl)-N bond. oup.com

N-Alkylation and Acylation Reactions on the Formamide Nitrogen

The nitrogen atom of the formamide group in this compound can undergo N-alkylation and N-acylation reactions.

N-Alkylation: The alkylation of the formamide nitrogen can be achieved using various alkylating agents. For instance, iron-catalyzed alkylation of aryl sulfamates and carbamates demonstrates the feasibility of such transformations on related structures. organic-chemistry.org The N-alkylation of related heterocyclic compounds, such as agelastatin A, has been shown to modulate their chemical reactivity and stability by influencing the formation and stability of N-acyliminium ions. mdpi.com Catalytic methods for the N-alkylation of aromatic amines, which are precursors to N-aryl formamides, are also well-established and often employ transition metal catalysts like iridium or ruthenium complexes. organic-chemistry.org

N-Acylation: N-acylation of the formamide nitrogen would lead to the formation of an N-acylformamide derivative. Direct acylation of amides can be challenging, but various methods have been developed for the N-acylation of related compounds. For example, direct acylation of sulfoximines with carboxylic acids can be catalyzed by a B3NO2 heterocycle. rsc.org In the context of peptide synthesis, a wide array of coupling reagents and active ester methodologies are used for N-acylation, which could be adapted for the acylation of this compound. researchgate.netyoutube.com

Reactivity of the Cyanopyrimidine Core

The cyanopyrimidine core of this compound is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. The cyano group also offers a handle for various chemical transformations.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring, particularly when substituted with an electron-withdrawing group like the cyano group, is activated towards nucleophilic aromatic substitution (SNAr). In this compound, the chlorine atom at the 2-position of the pyrimidine ring (in its precursor, 2-chloro-5-formamidopyrimidine) is a good leaving group and can be displaced by various nucleophiles. While the formamide itself is not a leaving group, the cyano group can be displaced in some instances. For example, the reaction of 2- and 4-cyanopyridines with lithium amides can lead to the corresponding aminopyridines via displacement of the cyanide. nih.gov

Recent studies suggest that many SNAr reactions, which were traditionally thought to proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex, may in fact occur through a concerted mechanism. elsevierpure.com This is particularly the case for substitutions on heterocyclic rings like pyrimidine. elsevierpure.com

Reactions Involving the Cyano Group (e.g., Nitrile Hydrolysis, Cycloadditions, Bioconjugation)

Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. nih.gov Acid hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid. nih.gov Alkaline hydrolysis, on the other hand, involves heating with a base like sodium hydroxide solution and initially forms the carboxylate salt, which can then be protonated to the carboxylic acid. nih.gov

Cycloadditions: The nitrile group can participate as a 2π component in cycloaddition reactions, although it is generally unactivated for such transformations. However, in intramolecular settings or under specific catalytic conditions, cyano groups can act as dienophiles or enophiles. For instance, metal-free, formal [2+2+2] cycloaddition strategies have been developed for the synthesis of pyridines where an unactivated cyano group participates in a pericyclic cascade. nih.gov Photochemical conditions can also be employed to facilitate cycloaddition reactions that might not occur thermally. nih.govrsc.orgyoutube.com

Bioconjugation: The 2-cyanopyrimidine (B83486) moiety is a valuable scaffold for bioconjugation reactions. Inspired by the reactivity of the drug apalutamide, which contains a 2-cyanopyridine (B140075) moiety, methods have been developed for the N-terminal cysteine bioconjugation using 2-cyanopyridine derivatives. nih.gov These reactions proceed under mild, aqueous conditions and involve the nucleophilic attack of the cysteine thiol on the cyano group, leading to the formation of a thiazoline (B8809763) ring. nih.gov This chemistry can also be used for the chemical modification of bioactive peptides. nih.gov The general principles of bioconjugation often involve the reaction of specific functional groups on biomolecules, such as amines and thiols, with reactive chemical handles. youtube.comyoutube.comyoutube.com

Table 2: Potential Reactions of the Cyano Group in this compound

Reaction Type Reagents/Conditions Product Type Reference
Nitrile Hydrolysis H3O+, heat or NaOH, heat then H3O+ Carboxylic acid nih.gov
Cycloaddition Diene, thermal/photochemical conditions Heterocyclic adducts nih.govnih.gov

Regio- and Chemoselectivity in this compound Transformations

The regioselectivity and chemoselectivity of reactions involving this compound are dictated by the electronic properties of the pyrimidine ring, which is significantly influenced by the electron-withdrawing cyano and formamido groups.

The pyrimidine ring is inherently electron-deficient. This deficiency is further intensified by the strong electron-withdrawing nature of the cyano group at the C2 position and the formamido group at the C5 position. This electronic characteristic makes the pyrimidine ring susceptible to nucleophilic attack. The most electron-deficient positions, and therefore the most likely sites for nucleophilic substitution, are C4 and C6. The relative reactivity of these positions can be influenced by the nature of the attacking nucleophile and the reaction conditions.

In contrast, electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. researchgate.netyoutube.com If such a reaction were to occur, it would likely target the position least deactivated by the electron-withdrawing groups.

The chemoselectivity of this compound transformations would depend on the nature of the reagents used. For instance, a strong nucleophile could preferentially attack the pyrimidine ring at C4 or C6, leaving the cyano and formamide groups intact. Conversely, specific reagents could be chosen to target either the cyano or the formamide group. For example, the cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions. The formamide group can also be hydrolyzed to the corresponding amine. The selective transformation of one group in the presence of the other would require careful selection of reagents and reaction conditions.

Table 1: Predicted Regio- and Chemoselectivity in Transformations of this compound

Reagent TypePredicted Site of ReactionPredicted Product Type
Strong Nucleophiles (e.g., R-Li, Grignard reagents)C4/C6 positions of the pyrimidine ringSubstituted pyrimidine
Acid/Base Catalyzed HydrolysisCyano group2-Carboxamidopyrimidin-5-yl)formamide or 2-Carboxypyrimidin-5-yl)formamide
Acid/Base Catalyzed HydrolysisFormamide group5-Amino-2-cyanopyrimidine
Reducing Agents (e.g., LiAlH4)Cyano groupN-(2-(Aminomethyl)pyrimidin-5-yl)formamide

This table is based on established reactivity patterns of pyrimidines and related functional groups, as specific experimental data for this compound is not available.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic studies, identification of intermediates, and computational modeling.

Specific kinetic and thermodynamic data for reactions of this compound are not documented in the available literature. However, studies on related pyrimidine and cyanopyridine derivatives can provide insights into the expected energetic profiles of its reactions.

For instance, kinetic studies on the hydrolysis of cyanopyridines have shown that the reaction proceeds via a consecutive mechanism, first forming the corresponding amide and then the carboxylic acid. researchgate.net The activation energies for these processes are influenced by the position of the cyano group on the pyridine ring. researchgate.net A similar trend would be expected for this compound, where the formamide group would likely influence the rate of cyano group hydrolysis and vice versa.

Table 2: Representative Thermodynamic Data for Related Pyrimidine Compounds

CompoundEnthalpy of Formation (ΔfH°(g), kJ/mol)Reference
Pyrimidine145.6 ± 0.6 tandfonline.com
Pyrazine189.7 ± 0.7 tandfonline.com
Pyridazine280.2 ± 0.7 tandfonline.com

This table provides data for the parent diazines to illustrate the range of thermodynamic stabilities in related heterocyclic systems. Specific data for this compound is not available.

The identification of intermediates and transition states is fundamental to understanding the stepwise mechanism of a reaction. For transformations of this compound, various spectroscopic and computational methods could be employed.

In nucleophilic substitution reactions on the pyrimidine ring, a Meisenheimer complex is a likely intermediate. This is a negatively charged species formed by the addition of the nucleophile to the electron-deficient aromatic ring. The stability of this intermediate would be influenced by the ability of the cyano and formamido groups to delocalize the negative charge.

For reactions involving the cyano or formamide groups, tetrahedral intermediates are expected. For example, in the hydrolysis of the cyano group, the addition of a water molecule would form a tetrahedral intermediate which would then rearrange to the amide.

Transition states are, by nature, transient and cannot be isolated. youtube.commasterorganicchemistry.com Their structures are often inferred from experimental data and computational modeling. For instance, in a nucleophilic substitution reaction, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the bond with the leaving group. Computational chemistry, particularly density functional theory (DFT) calculations, has become a powerful tool for modeling transition state structures and energies. libretexts.org

Table 3: Potential Intermediates in Transformations of this compound

Reaction TypePotential Intermediate
Nucleophilic Aromatic SubstitutionMeisenheimer Complex
Cyano Group HydrolysisTetrahedral Nitrile Hydrate
Formamide Group HydrolysisTetrahedral Amide Hydrate

This table presents plausible intermediates based on established reaction mechanisms for similar functional groups, as direct experimental observation for this compound is not available.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

A suite of spectroscopic techniques is essential to piece together the molecular puzzle of N-(2-Cyanopyrimidin-5-yl)formamide.

NMR spectroscopy would provide the most detailed information about the molecular framework of this compound.

¹H NMR: Would be expected to reveal the chemical shifts and coupling constants of the protons on the pyrimidine (B1678525) ring and the formyl group. The number of signals, their splitting patterns, and their integration values would confirm the presence and connectivity of these hydrogen atoms.

¹³C NMR: Would identify the number of distinct carbon environments in the molecule, including the carbon atoms of the pyrimidine ring, the cyano group, and the formyl group.

¹⁵N NMR: Could provide valuable insight into the electronic environment of the four nitrogen atoms within the pyrimidine ring, the cyano group, and the formamide (B127407) linkage.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.

Table 1: Hypothetical NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Assignment
¹H8.0 - 9.0sPyrimidine H
¹H8.0 - 9.0sPyrimidine H
¹H8.0 - 8.5sFormyl H
¹³C150 - 170sPyrimidine C
¹³C150 - 170sPyrimidine C
¹³C115 - 125sCyano C
¹³C160 - 170sFormyl C
¹³C110 - 130sPyrimidine C
¹³C150 - 160sPyrimidine C

Note: This table is predictive and awaits experimental verification.

Vibrational spectroscopy would be used to identify the characteristic functional groups present in this compound.

IR Spectroscopy: Would be expected to show strong absorption bands corresponding to the C≡N stretch of the cyano group, the C=O stretch of the formamide, the N-H stretch and bending of the amide, and the characteristic vibrations of the pyrimidine ring.

Raman Spectroscopy: Would provide complementary information, particularly for the symmetric vibrations and the C≡N bond.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H3200 - 3400Stretch
C-H (pyrimidine)3000 - 3100Stretch
C≡N (cyano)2220 - 2260Stretch
C=O (formamide)1650 - 1700Stretch
C=N, C=C (pyrimidine)1400 - 1600Ring Stretch
N-H1500 - 1600Bend

Note: The exact frequencies are subject to the molecular environment and would require experimental measurement.

High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition and molecular weight of the compound. This technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₆H₄N₄O.

UV-Vis spectroscopy would offer insights into the electronic structure of this compound. The absorption of UV or visible light would correspond to the promotion of electrons to higher energy orbitals. The pyrimidine ring and the conjugated system involving the formamide and cyano groups are expected to be the primary chromophores, and their electronic transitions would be observed in the UV region.

X-ray Crystallography and Solid-State Structural Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive and detailed three-dimensional structure. This powerful technique would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals. This would involve a systematic investigation of various crystallization techniques, including:

Slow evaporation of a saturated solution.

Vapor diffusion of an anti-solvent into a solution of the compound.

Cooling of a saturated solution.

A variety of solvents and solvent systems would need to be screened to find the optimal conditions for crystal nucleation and growth.

Unit Cell Parameters, Space Group Determination, and Molecular Conformation: An Uncharted Territory

The determination of a compound's crystal structure through techniques like single-crystal X-ray diffraction is fundamental to understanding its molecular conformation and packing in the solid state. This analysis yields precise measurements of unit cell parameters (the dimensions of the basic repeating unit of a crystal), the space group (the symmetry of the crystal), and the exact three-dimensional arrangement of atoms within the molecule. For this compound, no such crystallographic data has been deposited in scientific databases. Consequently, its molecular conformation, including bond lengths, bond angles, and torsion angles, remains experimentally unverified.

Analysis of Intermolecular Interactions and Supramolecular Assembly: A Matter of Speculation

The way molecules interact with each other in the solid state, through forces such as hydrogen bonding and π-π stacking, dictates their supramolecular assembly. These interactions are crucial for understanding a compound's physical properties, including melting point, solubility, and stability. While one could hypothesize potential hydrogen bonding between the formamide N-H group and the pyrimidine or cyano nitrogen atoms, or π-π stacking interactions between the pyrimidine rings, without crystallographic data, any such discussion remains purely speculative.

Conformational Analysis in Solution and Gas Phase: An Open Question

The behavior of a molecule is not confined to its solid-state structure. In solution and the gas phase, molecules often exhibit greater conformational flexibility.

Rotational Barriers and Dynamics of the Formamide and Cyano Groups

The bond connecting the pyrimidine ring to the formamide group, as well as the orientation of the formamide and cyano groups themselves, are subject to rotational dynamics. Understanding the energy barriers to these rotations is key to characterizing the compound's conformational landscape. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are typically employed for such studies. However, no research detailing the rotational barriers or dynamic behavior of the functional groups in this compound has been published.

Computational Chemistry and Theoretical Studies

Reaction Mechanism Modeling using Computational Methods

Solvent Effects on Reactivity and Electronic Structure

The surrounding solvent environment can significantly influence the reactivity and electronic properties of a molecule. For N-(2-Cyanopyrimidin-5-yl)formamide, theoretical studies investigating solvent effects are crucial for understanding its behavior in different chemical and biological settings. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the presence of a solvent and predict its impact on the molecule's electronic structure.

Research findings on related pyrimidine (B1678525) derivatives suggest that the polarity of the solvent can alter the distribution of electron density within the molecule. For instance, in polar solvents, an increase in the dipole moment of this compound would be anticipated, which can affect its solubility and how it interacts with other molecules. The cyano and formamide (B127407) groups, being electron-withdrawing and capable of hydrogen bonding, are particularly susceptible to solvent interactions.

Key Research Findings:

Dipole Moment: Theoretical calculations would likely show an increase in the ground-state dipole moment of this compound as the solvent polarity increases. This is a common observation for polar molecules and indicates a greater charge separation in polar environments.

Spectroscopic Shifts: Solvatochromic shifts in the UV-Vis absorption spectrum are expected. An increase in solvent polarity would likely lead to a bathochromic (red) shift for π-π* transitions and a hypsochromic (blue) shift for n-π* transitions, a phenomenon documented for similar heterocyclic systems.

Reactivity Indices: Solvent can modulate the global reactivity descriptors derived from conceptual Density Functional Theory (DFT). The chemical potential, hardness, and electrophilicity index of this compound are expected to change with varying solvent environments, which has implications for its reactivity in different reaction media.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Predicted λmax (nm)
Gas Phase1Data not availableData not available
Chloroform4.81Data not availableData not available
Ethanol24.55Data not availableData not available
Water78.39Data not availableData not available

Note: The data in this table is illustrative and based on expected trends for similar pyrimidine derivatives. Specific computational studies on this compound are required for precise values.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

This compound possesses rotational freedom around the C-N bond connecting the pyrimidine ring and the formamide group. Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of this molecule over time. uni.lunih.gov By simulating the atomic motions, MD can reveal the preferred spatial arrangements (conformers) and the energy barriers between them. nih.gov

An MD simulation would typically involve placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms over a series of small time steps. uni.lu This allows for the observation of how the molecule flexes, rotates, and interacts with its environment. For this compound, a key aspect to investigate would be the orientation of the formamide group relative to the pyrimidine ring, as this can impact its ability to act as a hydrogen bond donor and acceptor.

Key Research Findings from Analogous Systems:

Conformational Preferences: In similar formamide-substituted aromatic systems, it is often observed that planar or near-planar conformations are energetically favored due to conjugation effects. MD simulations would likely show a preference for conformers where the formamide group is coplanar with the pyrimidine ring.

Hydrogen Bonding Dynamics: When simulated in an aqueous environment, MD can provide detailed information on the formation and breaking of hydrogen bonds between the formamide and cyano groups of the molecule and surrounding water molecules.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) analysis from an MD trajectory would indicate the flexibility of different parts of the molecule. The formamide group and the cyano group are expected to show higher fluctuations compared to the more rigid pyrimidine ring.

Simulation ParameterTypical Value/Condition
Force FieldAMBER, GROMOS, CHARMM
Solvent ModelTIP3P, SPC/E (for water)
Simulation Time10-100 nanoseconds
Temperature300 K
Pressure1 atm

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives (Theoretical Frameworks for Prediction)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov For derivatives of this compound, QSAR modeling could be instrumental in predicting their potential as, for example, enzyme inhibitors or receptor ligands. mdpi.com

The development of a QSAR model involves several steps:

Data Set Selection: A series of this compound derivatives with measured biological activity (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) are calculated for each derivative.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While specific QSAR models for this compound derivatives are not yet published, the framework is well-established from studies on other pyrimidine series. mdpi.comnih.gov

Descriptor TypeExamplesInformation Encoded
ElectronicDipole moment, HOMO/LUMO energiesElectron distribution, reactivity
StericMolecular volume, surface areaSize and shape of the molecule
TopologicalWiener index, Kier & Hall indicesAtomic connectivity and branching
HydrophobicLogPLipophilicity and membrane permeability

In Silico Screening and Ligand Design Principles for this compound Scaffolds

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The this compound scaffold can serve as a starting point for designing new ligands.

Ligand design principles based on this scaffold would involve:

Structure-Based Virtual Screening: If the 3D structure of a biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives. This allows for the prioritization of compounds for synthesis and biological testing.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key chemical features of known active molecules. This model can then be used to screen databases for new compounds containing the same features in the correct spatial arrangement. For the this compound scaffold, key pharmacophoric features would likely include hydrogen bond donors and acceptors, and aromatic/hydrophobic regions.

Fragment-Based Drug Design: The this compound scaffold can be considered a molecular fragment. In fragment-based design, small fragments that bind weakly to the target are identified and then grown or linked together to create a more potent lead compound.

Studies on related pyrimidine derivatives have successfully employed these techniques to identify potent inhibitors for various therapeutic targets. tandfonline.comnih.govnih.gov

Design PrincipleComputational MethodApplication to this compound Scaffold
Bioisosteric ReplacementDescriptor Analysis, DockingReplacing the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate activity and properties.
Structure-Activity Relationship (SAR) ExplorationQSAR, DockingIntroducing substituents at various positions of the pyrimidine ring to probe for favorable interactions with a target.
Improving ADME PropertiesQSPR, Predictive ModelsModifying the scaffold to enhance properties like solubility, metabolic stability, and cell permeability.

Advanced Applications and Derivatization for Specific Research Aims

N-(2-Cyanopyrimidin-5-yl)formamide as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the reactivity of its distinct functional groups—the nitrile, the formamide (B127407), and the pyrimidine (B1678525) ring itself. The formamide can serve as a protected amine, which can be deprotected under specific conditions to yield 5-amino-2-cyanopyrimidine, a key bifunctional intermediate. This precursor, with its vicinal amino and cyano functionalities (after considering the ring nitrogen), is primed for a variety of cyclization and condensation reactions.

The arrangement of functional groups in this compound (or its corresponding amine) makes it an exemplary starting material for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These fused systems are scaffolds for a multitude of biologically active molecules. The general strategy involves the reaction of the 5-amino group (after deprotection of the formamide) and the 2-cyano group with a single reagent containing two electrophilic centers, or through a stepwise process, to construct a new annulated ring.

Examples of fused systems accessible from this scaffold include:

Pteridines and Pyrimido[4,5-d]pyrimidines: Condensation reactions with guanidine, urea (B33335), or thiourea (B124793) derivatives can lead to the formation of these important bicyclic systems, which are analogs of purines and are prevalent in various therapeutic agents.

Thieno[2,3-d]pyrimidines: Reaction with sulfur-based reagents can facilitate the construction of a fused thiophene (B33073) ring, another privileged scaffold in medicinal chemistry.

Pyrido[2,3-d]pyrimidines: These can be synthesized through condensation reactions that form a new pyridine (B92270) ring fused to the pyrimidine core.

The table below illustrates potential transformations for creating fused heterocyclic systems from the 5-amino-2-cyanopyrimidine precursor.

Starting Material PrecursorReagent TypeResulting Fused SystemSignificance
5-Amino-2-cyanopyrimidineα-HaloketonesPyrido[2,3-d]pyrimidinesCore of various kinase inhibitors and other therapeutic agents.
5-Amino-2-cyanopyrimidineFormamide or Formic AcidPurines (after cyclization)Fundamental components of nucleic acids and signaling molecules.
5-Amino-2-cyanopyrimidineIsothiocyanatesPyrimido[4,5-d]thiazinesScaffolds with diverse biological activities.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. The functional groups on this compound make it an attractive candidate for MCRs. The amino group (after deprotection) can act as the amine component in well-known MCRs like the Ugi or Passerini reactions, while the cyano group can undergo subsequent transformations.

For instance, related cyanopyridine and cyanopyrimidine scaffolds are utilized in MCRs to rapidly generate molecular diversity. A study demonstrated the multicomponent synthesis of complex chromeno[2,3-b]pyridines using salicylaldehydes, malononitrile (B47326) dimer (a related dicyano compound), and malonic acid in DMSO. nih.gov This highlights the principle that cyano-activated heterocycles are powerful tools in MCRs for building elaborate molecular architectures in an efficient and atom-economical manner. nih.gov The application of such principles to this compound would enable the rapid assembly of libraries of complex derivatives for screening purposes.

Exploration of this compound Derivatives as Probes for Molecular Recognition and Interaction Studies

The 2-cyanopyrimidine (B83486) scaffold is a recognized "pharmacophore" in drug discovery, frequently appearing in molecules designed to interact with biological targets such as enzymes and receptors. nih.gov Derivatives of this compound are therefore of great interest for developing molecular probes to study these interactions both theoretically and in vitro.

The design of ligands based on the this compound scaffold for binding to targets like proteins is guided by several key principles of molecular recognition. nih.govresearchgate.net The structural features of the scaffold allow for a variety of non-covalent interactions that are crucial for affinity and selectivity.

Hydrogen Bonding: The two nitrogen atoms within the pyrimidine ring are potent hydrogen bond acceptors. The cyano group's nitrogen atom is also a strong hydrogen bond acceptor. In molecular modeling studies of cyanopyridine-based Pim-1 kinase inhibitors, the cyano group was found to play an "indispensable role" by forming a key hydrogen bond within the active site of the enzyme. nih.gov The formamide group itself provides both a hydrogen bond donor (N-H) and an acceptor (C=O), further enhancing the potential for specific interactions.

π-Stacking and Hydrophobic Interactions: The aromatic pyrimidine ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) in a protein's binding pocket.

Dipole-Dipole and van der Waals Interactions: The strong dipole moment of the cyano group can lead to favorable electrostatic interactions within the binding site.

Displacement of Water: A key strategy in modern ligand design involves the displacement of "unhappy" or high-energy water molecules from a binding site. rsc.org A well-designed ligand based on the this compound scaffold can occupy such a pocket, leading to a significant gain in binding affinity due to favorable entropic and enthalpic effects. rsc.org

The table below summarizes the potential interactions and their roles in ligand-target binding.

Structural Feature of ScaffoldType of InteractionPotential Binding Partner in ProteinRole in Molecular Recognition
Pyrimidine Ring NitrogensHydrogen Bond AcceptorBackbone N-H, side chains (e.g., Arg, Lys, Asn, Gln)Anchoring the ligand in the binding site.
2-Cyano Group NitrogenHydrogen Bond AcceptorBackbone N-H, side chains (e.g., Arg, Lys, Asn, Gln)Providing specificity and high-affinity binding. nih.gov
Formamide N-HHydrogen Bond DonorBackbone C=O, side chains (e.g., Asp, Glu, Ser, Thr)Directional interaction for orienting the ligand.
Formamide C=OHydrogen Bond AcceptorBackbone N-H, side chains (e.g., Arg, Lys, Asn, Gln)Additional anchoring point.
Pyrimidine Aromatic Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp, His / Leu, Val, IleEnhancing affinity and contributing to selectivity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. nih.gov For scaffolds based on this compound, SAR studies would systematically explore modifications at various positions to optimize target affinity and selectivity.

The 2-cyanopyrimidine core is a common element in many potent enzyme inhibitors. For example, a series of novel inhibitors of cathepsin K were developed using this scaffold. nih.gov In this study, morphing features from other known inhibitors onto the 2-cyanopyrimidine core led to compounds with nanomolar potency and high selectivity. nih.gov This demonstrates the value of the core as a foundation for building potent and selective inhibitors.

A hypothetical SAR study on this scaffold for a target like a protein kinase might involve:

Modification of the Formamide: Replacing the formyl group with larger alkyl or aryl groups to probe for additional hydrophobic pockets in the binding site.

Substitution on the Pyrimidine Ring: Introducing small substituents (e.g., methyl, chloro) at the C4 or C6 positions of the pyrimidine ring to modulate electronics and steric fit.

Replacement of the Formamide with other groups: The formamide group could be hydrolyzed to an amine, which could then be converted to various amides, sulfonamides, or ureas to explore different hydrogen bonding patterns and vectorially probe the binding site.

The following table presents hypothetical SAR data for a generic kinase, illustrating how modifications could impact activity.

CompoundR Group (at position 5)IC₅₀ (nM)Rationale for Activity Change
1 (Base Scaffold) -NHCHO (Formamide)500Baseline activity from core interactions.
2 -NH₂ (Amine)800Loss of H-bond acceptor/donor interaction from formyl group.
3 -NHC(O)CH₃ (Acetamide)250Small hydrophobic group may access a minor pocket.
4 -NHC(O)Ph (Benzamide)50Phenyl group makes significant favorable contact (π-stacking or hydrophobic).
5 -NHSO₂CH₃ (Methanesulfonamide)120Sulfonamide group alters H-bonding geometry and electronics.

This systematic approach allows researchers to build a detailed map of the target's binding site and optimize the ligand for maximum potency and desired properties. nih.gov

Potential in Material Science and Supramolecular Chemistry

While primarily explored in a biological context, the structural features of this compound suggest significant potential in material science and supramolecular chemistry. The ability of molecules to self-assemble into ordered, non-covalent structures is the foundation of this field.

The key to this potential lies in the molecule's multiple sites for directional non-covalent interactions:

Metal Coordination: The nitrogen atoms of the pyrimidine ring and the cyano group are effective coordination sites for metal ions. This opens the possibility of using this molecule or its derivatives as organic linkers to construct metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

Hydrogen-Bonding Networks: The formamide group is a classic motif for forming robust, directional hydrogen bonds (N-H···O=C). This, combined with the hydrogen bond accepting capabilities of the ring and cyano nitrogens, could drive the self-assembly of the molecules into higher-order structures like tapes, ribbons, or sheets. These supramolecular polymers could exhibit interesting properties, such as forming liquid crystals or organogels.

Crystal Engineering: The defined geometry and multiple interaction sites make this compound an excellent candidate for crystal engineering studies, where the goal is to design and synthesize crystalline solids with specific network structures and desired physical properties (e.g., optical, electronic). The interplay of hydrogen bonding and π-π stacking could be exploited to control the packing of molecules in the solid state.

The self-assembly of cyanine-based molecules on DNA scaffolds has been studied as a model for DNA-drug interactions, demonstrating how cyano-containing heterocyclic systems can form ordered supramolecular structures (J-aggregates) with unique photophysical properties. nih.gov This serves as an analogy for the potential of this compound to form functional supramolecular materials.

This compound in Advanced Analytical Methodologies

The unique structural features of this compound also lend themselves to applications in the development of new analytical techniques.

The development of sensitive and selective analytical methods is crucial for monitoring the presence of specific compounds in environmental samples or for quality control in synthetic processes. A variety of techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry, are commonly employed for this purpose. nih.govsyncsci.com

For a compound like this compound, which contains a chromophoric pyrimidine ring and a polar formamide group, HPLC with UV detection would be a suitable analytical technique. The development of such a method would involve optimizing the mobile phase composition, selecting an appropriate stationary phase (e.g., a C18 column), and determining the optimal detection wavelength.

Furthermore, the presence of nitrogen atoms makes this compound amenable to detection by nitrogen-specific detectors in GC. For environmental monitoring, pre-concentration steps such as solid-phase extraction (SPE) might be necessary to achieve the required sensitivity. The development of analytical methods for related nitrogen-containing heterocyclic compounds, such as the herbicide cyanazine, often involves extraction from a matrix followed by HPLC analysis. epa.gov

A reference standard is a highly purified compound used as a benchmark for identification and quantification in analytical chemistry. For this compound to be used as a reference standard, it would need to be synthesized in high purity and thoroughly characterized using a variety of spectroscopic and chromatographic techniques.

The characterization would typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure.

Mass Spectrometry (MS) to determine the exact molecular weight.

Infrared (IR) spectroscopy to identify the characteristic vibrations of the functional groups (e.g., C≡N stretch of the cyano group, C=O and N-H stretches of the formamide group).

Purity determination by HPLC or GC, often with quantification against a primary standard.

Once certified, this compound could be used to calibrate analytical instruments and to quantify its presence in unknown samples. The availability of well-characterized reference materials is essential for ensuring the accuracy and comparability of analytical results across different laboratories. chemscene.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for N-(2-Cyanopyrimidin-5-yl)formamide and Its Analogs

The development of new and environmentally friendly methods for synthesizing this compound is a primary area of future research. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on the principles of green chemistry to create more efficient and sustainable synthetic pathways. This includes the exploration of one-pot syntheses, the use of catalytic methods to reduce activation energy and improve atom economy, and the investigation of alternative, greener solvents.

Furthermore, the synthesis of novel analogs of this compound is a promising avenue. By modifying the core pyrimidine (B1678525) structure or the formamide (B127407) group, researchers can create a library of related compounds with potentially enhanced or entirely new properties. These analogs could be designed to have improved solubility, stability, or specific reactivity, expanding their utility in various applications.

In-Depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones. While the general pathways for its formation may be known, detailed mechanistic studies can provide deeper insights into the kinetics, thermodynamics, and transition states of these reactions.

Future research in this area could employ advanced analytical techniques, such as in-situ spectroscopy (e.g., NMR, IR) and computational modeling, to elucidate reaction intermediates and transition structures. Isotope labeling studies could also be utilized to trace the pathways of atoms throughout a reaction. A more profound mechanistic understanding will enable chemists to control reaction outcomes with greater precision, potentially leading to higher yields, fewer byproducts, and the discovery of novel chemical transformations.

Integration of this compound into Advanced Chemical Technologies

The unique chemical structure of this compound, featuring a reactive cyano group and a formamide moiety on a pyrimidine scaffold, makes it an attractive candidate for integration into advanced chemical technologies. The cyano group can participate in various cycloaddition reactions and can be a precursor for other functional groups. The pyrimidine ring itself is a key component in many biologically active molecules and functional materials.

Future research could explore the use of this compound as a building block for the synthesis of functional polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). Its ability to coordinate with metal ions could also be exploited in the development of novel catalysts or chemical sensors. The incorporation of this compound into these advanced materials could impart unique electronic, optical, or catalytic properties.

Interdisciplinary Research Opportunities (e.g., Cheminformatics, Theoretical Biological Chemistry)

The study of this compound presents numerous opportunities for interdisciplinary collaboration. Cheminformatics can be employed to screen virtual libraries of its analogs for potential biological activity or desirable material properties. Computational tools can predict key physicochemical parameters, such as solubility, reactivity, and toxicity, guiding synthetic efforts toward the most promising candidates.

In the realm of theoretical biological chemistry, computational modeling can be used to investigate the potential interactions of this compound and its derivatives with biological targets. Molecular docking and molecular dynamics simulations can provide insights into binding affinities and modes of action, which is a crucial step in the early stages of drug discovery. This interdisciplinary approach can significantly accelerate the research and development process.

Challenges and Opportunities in the Comprehensive Study of this compound

Despite its potential, the comprehensive study of this compound is not without its challenges. The synthesis can be complex, and purification of the final product and its analogs can be difficult. The reactivity of the cyano and formamide groups can also lead to undesired side reactions, complicating its use in some applications.

However, these challenges also present significant opportunities. Overcoming the synthetic hurdles through the development of novel methodologies would be a major advancement. The rich reactivity of the molecule provides a versatile platform for the creation of a wide array of new compounds and materials. A deeper understanding of its properties and reactivity will undoubtedly open up new avenues of research and application that are yet to be envisioned.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.